molecular formula C11H13Cl3N2 B12316964 2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

2-(5,7-Dichloro-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

Cat. No.: B12316964
M. Wt: 279.6 g/mol
InChI Key: JBOPFZBTUCWNMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves several steps. One common method includes the installation of the gramine side chain on an indole derivative using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate prostanoid receptors, which play a crucial role in pain and inflammation pathways . By binding to these receptors, the compound can influence the signaling pathways involved in these physiological processes.

Comparison with Similar Compounds

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity in modulating prostanoid receptors .

Properties

Molecular Formula

C11H13Cl3N2

Molecular Weight

279.6 g/mol

IUPAC Name

2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12Cl2N2.ClH/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H

InChI Key

JBOPFZBTUCWNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCN.Cl

Origin of Product

United States

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